molecular formula C20H44Si B7801071 Octadecyldimethylsilane

Octadecyldimethylsilane

Cat. No.: B7801071
M. Wt: 312.6 g/mol
InChI Key: ZXFNVHQEUQDKSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octadecyldimethylsilane (ODMS), also known as dimethyloctadecylchlorosilane, is a long-chain chlorosilane with the molecular formula C₂₀H₄₃ClSi and a molecular weight of 347.10 g/mol. It is characterized by a hydrophobic octadecyl (C₁₈) chain and a reactive chlorosilane group, enabling covalent bonding with hydroxylated surfaces such as silica, glass, or metals. Industrially, ODMS is valued for its ability to impart hydrophobicity and improve adhesion in applications like chromatography column coatings, adhesives, and surface modification of nanoparticles . Its physical state ranges from a clear liquid to white crystalline solid, with a purity typically exceeding 97% .

Properties

IUPAC Name

dimethyl(octadecyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H44Si/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h21H,4-20H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFNVHQEUQDKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[SiH](C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydride Reduction Using Lithium Aluminum Hydride (LiAlH₄)

The most widely reported method involves reducing octadecyldimethylchlorosilane ((CH3)2Si(C18H37)Cl\text{(CH}_3\text{)}_2\text{Si(C}_{18}\text{H}_{37})\text{Cl}) with LiAlH₄ in anhydrous tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, replacing the chloride group with a hydride:

(CH3)2Si(C18H37)Cl+LiAlH4(CH3)2Si(C18H37)H+LiCl+AlH3\text{(CH}3\text{)}2\text{Si(C}{18}\text{H}{37})\text{Cl} + \text{LiAlH}4 \rightarrow \text{(CH}3\text{)}2\text{Si(C}{18}\text{H}{37})\text{H} + \text{LiCl} + \text{AlH}3

Optimal conditions include refluxing THF at 65°C for 4–6 hours under nitrogen, yielding 85–90% pure product. Excess LiAlH₄ (1.5 equivalents) ensures complete conversion, while post-reaction quenching with ethyl acetate minimizes side reactions.

Silane-Mediated Reduction with Trifluoroacetic Acid (TFA)

Phenyldimethylsilane (PhSi(CH3)2H\text{PhSi(CH}_3\text{)}_2\text{H}) acts as a reducing agent in the presence of TFA, enabling chloride-to-hydride substitution at ambient temperatures:

(CH3)2Si(C18H37)Cl+PhSi(CH3)2HTFA(CH3)2Si(C18H37)H+PhSi(CH3)2Cl\text{(CH}3\text{)}2\text{Si(C}{18}\text{H}{37})\text{Cl} + \text{PhSi(CH}3\text{)}2\text{H} \xrightarrow{\text{TFA}} \text{(CH}3\text{)}2\text{Si(C}{18}\text{H}{37})\text{H} + \text{PhSi(CH}3\text{)}2\text{Cl}

This method avoids pyrophoric reagents, achieving 75–80% yield in dichloromethane after 24 hours. The acidic environment polarizes the Si–Cl bond, facilitating hydride transfer.

Redistribution Reactions Catalyzed by Lewis Acids

Aluminum Chloride (AlCl₃)-Catalyzed Disproportionation

Octadecyldimethylchlorosilane undergoes disproportionation in the presence of AlCl₃, producing octadecyldimethylsilane and higher chlorinated byproducts:

2 (CH3)2Si(C18H37)ClAlCl3(CH3)2Si(C18H37)H+(CH3)2Si(C18H37)Cl32\ \text{(CH}3\text{)}2\text{Si(C}{18}\text{H}{37})\text{Cl} \xrightarrow{\text{AlCl}3} \text{(CH}3\text{)}2\text{Si(C}{18}\text{H}{37})\text{H} + \text{(CH}3\text{)}2\text{Si(C}{18}\text{H}{37})\text{Cl}3

Reactions conducted at 100–120°C under 3–5 bar pressure for 6 hours yield 65–70% silane. The catalyst (5–10 wt%) is filtered post-reaction, and fractional distillation isolates the product.

Gas-Phase Redistribution in Fixed-Bed Reactors

Vapor-phase reactions over silica-supported copper catalysts at 150–200°C enable continuous production:

(CH3)2Si(C18H37)Cl+H2(CH3)2Si(C18H37)H+HCl\text{(CH}3\text{)}2\text{Si(C}{18}\text{H}{37})\text{Cl} + \text{H}2 \rightarrow \text{(CH}3\text{)}2\text{Si(C}{18}\text{H}_{37})\text{H} + \text{HCl}

Hydrogen gas (1–3 equivalents) ensures 80–85% conversion per pass, with unreacted chlorosilane recycled. This method scales efficiently for industrial applications.

Grignard Reagent-Based Synthesis

Stepwise Substitution of Silicon Tetrachloride

While less common, this compound can be synthesized via sequential Grignard reactions. First, silicon tetrachloride (SiCl4\text{SiCl}_4) reacts with methylmagnesium bromide to form dimethylchlorosilane ((CH3)2SiCl2\text{(CH}_3\text{)}_2\text{SiCl}_2), which subsequently reacts with octadecylmagnesium bromide:

(CH3)2SiCl2+C18H37MgBr(CH3)2Si(C18H37)Cl+MgBrCl\text{(CH}3\text{)}2\text{SiCl}2 + \text{C}{18}\text{H}{37}\text{MgBr} \rightarrow \text{(CH}3\text{)}2\text{Si(C}{18}\text{H}_{37})\text{Cl} + \text{MgBrCl}

The intermediate chlorosilane is reduced to the final product using LiAlH₄ (Section 1.1). This method requires strict stoichiometric control to avoid polysubstitution, yielding 60–65% over two steps.

Direct Synthesis from Elemental Silicon

High-Temperature Reaction with Methyl and Octadecyl Chlorides

In a modified Rochow process, silicon powder reacts with methyl chloride (CH3Cl\text{CH}_3\text{Cl}) and octadecyl chloride (C18H37Cl\text{C}_{18}\text{H}_{37}\text{Cl}) at 300–350°C in the presence of a copper catalyst:

Si+CH3Cl+C18H37ClCu(CH3)2Si(C18H37)H+byproducts\text{Si} + \text{CH}3\text{Cl} + \text{C}{18}\text{H}{37}\text{Cl} \xrightarrow{\text{Cu}} \text{(CH}3\text{)}2\text{Si(C}{18}\text{H}_{37})\text{H} + \text{byproducts}

This method produces a complex mixture, necessitating rigorous distillation. This compound constitutes 20–25% of the output, limiting its practicality.

Comparative Analysis of Preparation Methods

Method Conditions Catalyst Yield Advantages Limitations
LiAlH₄ ReductionTHF, 65°C, 4–6 hNone85–90%High purity; scalablePyrophoric reagents
Silane-TFA ReductionDCM, RT, 24 hTFA75–80%Mild conditionsLonger reaction time
AlCl₃ Redistribution100–120°C, 6 hAlCl₃65–70%Continuous operation feasibleByproduct formation
Grignard SynthesisDiethyl ether, 0°CNone60–65%Flexible substitutionMulti-step; low yield
Direct Synthesis300–350°C, Cu catalystCu20–25%Single-stepLow selectivity; energy-intensive

Scientific Research Applications

Surface Modification

Hydrophobic Coatings
OTMS is widely used to create hydrophobic surfaces. It forms self-assembled monolayers (SAMs) on various substrates, effectively converting hydrophilic surfaces into hydrophobic ones. This property is particularly useful in applications such as:

  • Corrosion Resistance : Coating metals like aluminum and copper with OTMS significantly enhances their resistance to corrosion by creating a barrier that prevents moisture and corrosive agents from reaching the metal surface .
  • Biocompatibility : In biomedical applications, OTMS-modified surfaces can reduce protein adsorption, making them suitable for implants and devices that require biocompatibility .

Nanotechnology

Nanostructured Materials
OTMS is utilized in the fabrication of nanostructured materials. Its ability to form ordered monolayers allows for the precise control of surface properties at the nanoscale. Applications include:

  • Catalysis : The creation of porous silane monolayers using OTMS can enhance catalytic activity by providing specific sites for chemical reactions .
  • Sensing Devices : OTMS-modified surfaces can be tailored for specific sensing applications, including chemical sensors that detect environmental pollutants .

Composite Materials

Enhancement of Composite Properties
Incorporating OTMS into composite materials can improve their mechanical and thermal properties. For instance:

  • ZSM-5-TiO2 Composites : Research indicates that adding OTMS to ZSM-5-TiO2 composites enhances their morphology and stability, leading to improved performance in catalytic applications .
  • Polymer Composites : OTMS can be used to modify the surface of polymers, improving their adhesion and compatibility with other materials, which is crucial in the development of advanced composite materials .

Analytical Chemistry

Chromatography and Separation Techniques
OTMS has found applications in analytical chemistry, particularly in chromatography. Its ability to modify silica surfaces enhances the separation efficiency of various analytes:

  • Silica Gel Modification : By treating silica gel with OTMS, researchers can create stationary phases that exhibit selective retention properties for different compounds, improving chromatographic separations .

Case Studies

Study ReferenceApplication AreaFindings
CatalysisDemonstrated enhanced catalytic activity with controlled pore sizes.
Composite MaterialsImproved morphology and stability in ZSM-5-TiO2 composites.
Biomedical ApplicationsReduced protein adsorption on OTMS-modified surfaces.
Corrosion ResistanceSignificant improvement in corrosion resistance for copper and aluminum.

Mechanism of Action

The mechanism of action of octadecyldimethylsilane primarily involves its ability to act as a reducing agent. The polarization of the Si-H bond results in a hydridic hydrogen, which facilitates the reduction of various organic functional groups . This property makes it a valuable reagent in selective reduction reactions.

Comparison with Similar Compounds

Octadecyltrichlorosilane (OTS)

  • Molecular Formula : C₁₈H₃₇Cl₃Si (inferred).
  • Reactivity: Contains three reactive chlorine atoms, enabling robust monolayer formation on substrates.
  • Applications : Superior surface modification for superhydrophobic coatings and biomedical devices due to higher crosslinking density.
  • Key Difference : Greater reactivity and stability compared to ODMS but requires stricter handling due to higher HCl release .

Dimethyldichlorosilane

  • Molecular Formula : C₂H₆Cl₂Si.
  • Reactivity : Two chlorine atoms facilitate rapid polymerization, forming silicone resins.
  • Applications : Primary precursor for silicone fluids and rubbers.
  • Key Difference : Shorter alkyl chain and higher volatility limit its use in long-term hydrophobic coatings compared to ODMS .

Hexamethyldisilazane (HMDS)

  • Molecular Formula : C₆H₁₉NSi₂.
  • Reactivity : Silylating agent that replaces hydroxyl groups with trimethylsilyl groups, releasing ammonia.
  • Applications : Derivatization in gas chromatography and semiconductor manufacturing.
  • Key Difference: Non-chlorinated structure reduces corrosivity but limits covalent bonding strength .

Octadecyl Diisobutyl (Dimethyl Amino) Silane

  • Molecular Formula : C₁₈H₃₉N₂O₂Si.
  • Reactivity: Amphiphilic structure with a dimethylamino group enhances compatibility between organic polymers and inorganic fillers.
  • Applications : Coupling agent in composites and adhesives.
  • Key Difference: Amino functionality enables pH-responsive behavior, unlike ODMS’s passive hydrophobicity .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Physical State Reactivity Key Applications
Octadecyldimethylsilane 347.10 Clear liquid/crystal Moderate (1 Cl) Chromatography, coatings
Octadecyltrichlorosilane ~428.50 (inferred) Liquid High (3 Cl) Superhydrophobic surfaces
Dimethyldichlorosilane 129.06 Volatile liquid Very high (2 Cl) Silicone production
Hexamethyldisilazane 161.39 Liquid Moderate (NH release) Derivatization, semiconductors
Hexamethyldisiloxane 162.38 Liquid Low (inert) Solvents, lubricants

Research Findings and Industrial Relevance

  • ODMS in Chromatography: ODMS-modified silica columns exhibit enhanced retention of nonpolar analytes due to its C₁₈ chain, outperforming shorter-chain silanes like octyl derivatives .
  • OTS vs. ODMS in Coatings: OTS forms denser monolayers but is prone to hydrolysis in humid environments, whereas ODMS offers a balance between durability and ease of application .
  • Safety Profiles: Chlorosilanes (ODMS, OTS) require inert storage conditions to prevent HCl release, while amino silanes (e.g., Octadecyl Diisobutyl) pose lower toxicity risks .

Biological Activity

Octadecyldimethylsilane (ODMS) is a quaternary ammonium silane compound that has garnered attention for its biological activity, particularly in antimicrobial applications. This compound is characterized by its long hydrophobic alkyl chain, which plays a crucial role in its interaction with biological membranes. The following sections will explore the biological activity of ODMS, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

ODMS has the chemical formula C19H41NC_{19}H_{41}N and is typically represented as follows:

R1R2R3R4N+SiO4\text{R}_1\text{R}_2\text{R}_3\text{R}_4\text{N}^+\text{Si}O_4

Where R1R_1, R2R_2, and R3R_3 are methyl groups, and R4R_4 is an octadecyl group. This structure imparts unique amphiphilic properties to ODMS, allowing it to interact with both hydrophobic and hydrophilic environments.

The antimicrobial action of ODMS primarily involves disruption of bacterial cell membranes. The positively charged nitrogen atom in the ammonium group interacts with the negatively charged components of bacterial membranes, leading to membrane destabilization and cell lysis. This mechanism is similar to other quaternary ammonium compounds (QACs), where the length of the alkyl chain significantly influences antimicrobial efficacy.

  • Membrane Disruption : The hydrophobic tail of ODMS integrates into the lipid bilayer of bacterial membranes, causing structural changes that lead to increased permeability and ultimately cell death.
  • Contact Killing : ODMS exhibits a contact-killing mechanism, where direct interaction with bacterial cells leads to immediate disruption without requiring metabolic activity from the bacteria.

Efficacy Against Various Microorganisms

Research has shown that ODMS is effective against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) varies depending on the type of microorganism:

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The efficacy of ODMS is enhanced with longer alkyl chains, with optimal activity observed at 16-18 carbon atoms in the alkyl group .

Study 1: Antimicrobial Coatings

A study investigated the use of ODMS as a surface coating on medical devices. The results indicated a significant reduction in biofilm formation by Staphylococcus epidermidis, highlighting ODMS's potential as an antibacterial surface treatment. The coated surfaces demonstrated over 90% reduction in bacterial adhesion compared to uncoated controls after 24 hours .

Study 2: Veterinary Applications

Another study focused on the application of ODMS in veterinary settings, specifically for disinfecting farm equipment. Results showed that surfaces treated with ODMS exhibited prolonged antimicrobial activity against Escherichia coli and Newcastle disease virus, maintaining low pathogen counts for up to two weeks post-application . Electron microscopy revealed damage to bacterial membranes, confirming the efficacy of ODMS as a disinfectant .

Safety Profile

The safety profile of ODMS has been evaluated in various studies. It has been shown to have low cytotoxicity towards mammalian cells at concentrations effective for antimicrobial action. In animal studies, no significant adverse effects were observed at doses up to 5000 mg/kg, indicating a favorable safety margin for potential applications in both human and veterinary medicine .

Q & A

Q. What are the optimal synthetic routes and characterization methods for producing high-purity octadecyldimethylsilane?

To synthesize this compound, researchers commonly employ hydrosilylation reactions between dimethylchlorosilane and 1-octadecene under inert conditions. Key parameters include temperature control (60–80°C) and the use of platinum catalysts (e.g., Karstedt catalyst) to minimize side reactions . Characterization should combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation and gas chromatography-mass spectrometry (GC-MS) to assess purity (>98%). For reproducibility, document solvent choice (e.g., toluene) and post-synthesis purification steps, such as vacuum distillation or column chromatography .

Q. How can researchers validate the hydrophobicity of surfaces modified with this compound?

Hydrophobicity is typically quantified via contact angle measurements using a goniometer. Ensure substrate uniformity (e.g., silicon wafers cleaned with piranha solution) and consistent silane deposition times (e.g., 24-hour immersion in 2% v/v solution). Cross-validate results with atomic force microscopy (AFM) to correlate surface roughness with wettability. Include control experiments with unmodified substrates to isolate silane-specific effects .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is flammable and may release toxic fumes upon decomposition. Use fume hoods for synthesis and handling, and store under nitrogen at ≤4°C to prevent oxidation. Personal protective equipment (PPE) should include nitrile gloves, safety goggles, and flame-resistant lab coats. Refer to Safety Data Sheets (SDS) for spill management (e.g., absorb with vermiculite) and disposal guidelines compliant with local regulations .

Advanced Research Questions

Q. How can conflicting data on the thermal stability of this compound-derived coatings be resolved?

Discrepancies in thermal degradation temperatures (reported 150–250°C) often arise from variations in substrate interactions or measurement techniques. Use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under controlled atmospheres (N₂ vs. air). Compare results across substrates (e.g., glass vs. metal oxides) and silane layer thicknesses. Statistical tools like ANOVA can identify significant variables, while molecular dynamics simulations may clarify degradation mechanisms .

Q. What experimental designs are recommended to assess the environmental persistence of this compound degradation byproducts?

Design batch experiments to simulate hydrolysis (pH 4–10) and photolysis (UV-A/B exposure). Quantify silanol intermediates via high-performance liquid chromatography (HPLC) and ion mobility spectrometry. For ecological risk assessment, use OECD Test Guideline 301 for biodegradability and algal toxicity assays (e.g., Chlorella vulgaris growth inhibition). Cross-reference regulatory databases (e.g., ECHA) for hazard classification .

Q. How does the chain length of alkylsilanes (e.g., C18 vs. C12) influence self-assembled monolayer (SAM) formation on nanostructured surfaces?

Comparative studies require controlled deposition conditions (temperature, solvent polarity). Use quartz crystal microbalance with dissipation (QCM-D) to monitor SAM kinetics and ellipsometry for thickness measurements. Advanced imaging (TEM, SEM) can reveal packing density differences. Cite computational studies (e.g., density functional theory) to correlate alkyl chain length with van der Waals interactions and SAM stability .

Q. What methodologies address inconsistencies in this compound’s reactivity with hydroxylated vs. non-hydroxylated substrates?

Surface pretreatment (e.g., plasma oxidation) enhances hydroxyl group availability, critical for covalent bonding. Employ X-ray photoelectron spectroscopy (XPS) to quantify Si-O-Si linkages and attenuated total reflectance Fourier-transform infrared spectroscopy (ATR-FTIR) for real-time reaction monitoring. For non-reactive substrates, explore coupling agents (e.g., APTES) or UV/ozone activation .

Methodological Guidance for Data Analysis

  • Literature Synthesis : Use databases like OJOSE and Emolecules to aggregate physicochemical data, prioritizing peer-reviewed journals over commercial sources .
  • Error Mitigation : Apply Grubbs’ test to identify outliers in replicate experiments. Report uncertainties using confidence intervals (95% CI) .
  • Ethical Reporting : Disclose conflicts (e.g., funding sources) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octadecyldimethylsilane
Reactant of Route 2
Octadecyldimethylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.